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molecular formula C12H18O5 B8435815 2,4-Bis(ethoxymethoxy)phenol

2,4-Bis(ethoxymethoxy)phenol

Cat. No. B8435815
M. Wt: 242.27 g/mol
InChI Key: OKAUZADXEUVRJU-UHFFFAOYSA-N
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Patent
US08212011B2

Procedure details

A solution of 2a (3.78 g, 12.0 mmol) in anhydrous CH2Cl2 (4.0 mL) was slowly added to mCPBA (70%) (3.26 g, 13.2 mmol) in anhydrous CH2Cl2 (16.3 mL) at 0° C. The resulting solution was warmed to room temperature, then refluxed for 12 hours. After cooling to room temperature, the resulting solution was washed with saturated aqueous NaHCO3 solution (3×20 mL) and 10% aqueous Na2S2O3 (30 mL). Combined organic fractions were dried (Na2SO4), filtered, and concentrated. The residue was re-dissolved in MeOH (5 mL) and stirred with excess 10% aqueous NaOH for 3 hours at room temperature. The pH was adjusted to 2 with 6 M HCl and the solution was extracted with CH2Cl2 (3×10 mL). Combined organic fractions were dried (Na2SO4), filtered, and concentrated to give 3a as an orange oil (8.21 g, 94%): 1H NMR (CDCl3, 500 MHz) 6.89-6.85 (m, 2H), 6.67 (dd, J=8.8, 2.7 Hz, 1H), 5.81 (d, J=6.6 Hz, 1H), 5.23 (s, 2H), 5.15 (s, 2H), 3.80-3.73 (m, 4H), 1.29-1.24 (m, 6H); 13C NMR (CDCl3, 125 MHz) δ 151.0, 145.0, 141.5, 115.2, 110.6, 106.0, 94.9, 94.2, 64.8, 64.1, 15.1, 15.1; IR (film) νmax 3362, 2887, 1460, 1286, 1162, 735 cm−1; HRMS (ESI+) m/z: [M+Na]+ calcd for C12H18O5, 265.1052. found, 265.1045.
Name
2a
Quantity
3.78 g
Type
reactant
Reaction Step One
Name
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
16.3 mL
Type
solvent
Reaction Step One
Name
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][O:5][C:6]1[CH:13]=[C:12]([O:14][CH2:15][O:16][CH2:17][CH3:18])[CH:11]=[CH:10][C:7]=1C=O)[CH3:2].C1C=C(Cl)C=C(C(OO)=[O:27])C=1>C(Cl)Cl>[CH2:1]([O:3][CH2:4][O:5][C:6]1[CH:13]=[C:12]([O:14][CH2:15][O:16][CH2:17][CH3:18])[CH:11]=[CH:10][C:7]=1[OH:27])[CH3:2]

Inputs

Step One
Name
2a
Quantity
3.78 g
Type
reactant
Smiles
C(C)OCOC1=C(C=O)C=CC(=C1)OCOCC
Name
Quantity
3.26 g
Type
reactant
Smiles
C1=CC(=CC(=C1)Cl)C(=O)OO
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
16.3 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred with excess 10% aqueous NaOH for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
the resulting solution was washed with saturated aqueous NaHCO3 solution (3×20 mL) and 10% aqueous Na2S2O3 (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic fractions were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was re-dissolved in MeOH (5 mL)
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with CH2Cl2 (3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic fractions were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OCOC1=C(C=CC(=C1)OCOCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 8.21 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 282.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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